

# Meta-analysis of all published studies on Crenulatin's efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Crenulatin**  
Cat. No.: **B15587035**

[Get Quote](#)

## Efficacy of Crenolanib: A Comparative Meta-Analysis

Initial searches for "**Crenulatin**" did not yield any published studies. It is highly likely that this is a misspelling of "Crenolanib," a potent tyrosine kinase inhibitor. This guide focuses on the available efficacy data for Crenolanib.

Crenolanib is an orally available benzimidazole that acts as a selective inhibitor of class III receptor tyrosine kinases, specifically targeting FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFR $\alpha$ ), and platelet-derived growth factor receptor beta (PDGFR $\beta$ )[1][2][3]. It is a type I inhibitor, meaning it binds to the active conformation of the kinase domain, which allows it to be effective against both wild-type and mutated forms of these kinases[2]. Its primary clinical application is in the treatment of acute myeloid leukemia (AML) with FLT3 mutations[4][5].

## Comparative Efficacy of Crenolanib in Acute Myeloid Leukemia (AML)

Crenolanib has been investigated in several clinical trials, primarily in patients with FLT3-mutated AML. The data suggests significant clinical activity, particularly when used in combination with chemotherapy.

A phase II study of crenolanib combined with intensive chemotherapy in newly diagnosed FLT3-mutated AML patients (ages 18 and older) showed an overall response rate of 86%, with 77% achieving complete remission (CR) and 9% achieving complete remission with incomplete count recovery (CRI)[5]. In patients aged 60 years and younger, the response rate was 90%[5]. With a 45-month follow-up, the median overall survival had not been reached, and the estimated 3-year survival for younger patients was 71.4%[5].

In a phase II study of relapsed/refractory AML patients with activating FLT3 mutations, crenolanib monotherapy demonstrated an overall response rate (ORR) of 47%[6]. This included a 12% rate of complete response with incomplete count recovery (CRI) and a 32% rate of hematological improvement[6].

Currently, a randomized phase III clinical trial is underway to compare the efficacy of crenolanib with midostaurin, another FLT3 inhibitor, in newly diagnosed AML patients with FLT3 mutations when administered after induction and consolidation chemotherapy[7][8][9].

| Clinical Trial (AML Population) | Treatment                           | Overall Response Rate (ORR) | Complete Remission (CR/CRI) | Median Overall Survival (OS)                       | Source    |
|---------------------------------|-------------------------------------|-----------------------------|-----------------------------|----------------------------------------------------|-----------|
| Phase II (Newly Diagnosed)      | Crenolanib + Intensive Chemotherapy | 86%                         | 86% (77% CR, 9% CRI)        | Not reached at 45 months                           | [5]       |
| Phase II (Relapsed/Refractory)  | Crenolanib Monotherapy              | 47%                         | 12% (CRI)                   | 15 weeks (non-responders) to 55 weeks (responders) | [6]       |
| Phase III (Newly Diagnosed)     | Crenolanib vs. Midostaurin          | Ongoing                     | Ongoing                     | Ongoing                                            | [7][8][9] |

## In-Vitro Efficacy and Inhibitory Concentrations

Crenolanib has demonstrated potent inhibitory activity against various FLT3 and PDGFR mutations in cellular assays.

| Target                    | Cell Line                       | IC50      | Source              |
|---------------------------|---------------------------------|-----------|---------------------|
| FLT3-ITD                  | Molm14                          | 7 nM      | <a href="#">[1]</a> |
| FLT3-ITD                  | MV4-11                          | 8 nM      | <a href="#">[1]</a> |
| PDGFR $\beta$             | Porcine Aortic Epithelial Cells | 0.8 ng/mL | <a href="#">[1]</a> |
| Recombinant PDGFR $\beta$ | N/A (substrate phosphorylation) | 0.4 ng/mL | <a href="#">[1]</a> |

## Experimental Protocols

Detailed experimental protocols are often proprietary to the sponsoring pharmaceutical companies. However, based on published studies, the general methodologies can be outlined.

### Clinical Trial Protocol for Newly Diagnosed FLT3-Mutant AML (NCT02283177)

- Patient Population: Adults (18 years and older) with newly diagnosed FLT3-mutant AML[\[5\]](#).
- Induction Chemotherapy: A standard "7+3" regimen consisting of a continuous infusion of cytarabine (100 mg/m<sup>2</sup>) for 7 days and an anthracycline (daunorubicin or idarubicin) for 3 days[\[5\]](#).
- Crenolanib Administration: Crenolanib (100 mg) is administered orally three times a day, starting on day 9 of the induction cycle and continuing until 72 hours before the next cycle[\[5\]](#).
- Consolidation Therapy: Patients in remission receive high-dose cytarabine with or without allogeneic stem cell transplant[\[5\]](#).
- Maintenance Therapy: Crenolanib is continued for 12 months following consolidation or transplant[\[5\]](#).

### In-Vivo Xenograft Model for AML

- **Animal Model:** Immunocompromised mice (e.g., NSG mice) are engrafted with human AML cells harboring FLT3 mutations (e.g., MV4-11 or MOLM-13 cells) via tail vein injection[10].
- **Tumor Burden Monitoring:** Leukemia engraftment is monitored, often through bioluminescence imaging[10].
- **Drug Formulation and Administration:** Crenolanib is formulated in a suitable vehicle (e.g., 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300) and administered to the mice, for example, via intraperitoneal injection at a specified dose (e.g., 15 mg/kg)[10].
- **Efficacy Assessment:** The primary endpoint is often overall survival. Tumor burden in various organs can also be assessed at the end of the study[11].

## Signaling Pathways and Mechanism of Action

Crenolanib exerts its anti-leukemic effects by inhibiting the downstream signaling pathways activated by FLT3 and PDGFR. These include the RAS/MAPK, PI3K/AKT/mTOR, and STAT5 pathways, which are crucial for cell proliferation, survival, and differentiation[2].

### Crenolanib Inhibition of FLT3 Signaling



[Click to download full resolution via product page](#)

Caption: Crenolanib inhibits the FLT3 receptor, blocking downstream signaling pathways.

## General Experimental Workflow for In-Vivo Efficacy



[Click to download full resolution via product page](#)

Caption: A typical workflow for assessing the in-vivo efficacy of Crenolanib.

## Crenolanib's Effect on Downstream Pathways in Colorectal Cancer

In RAS/BRAF-mutated colorectal cancer cells, crenolanib has been shown to suppress both the ERK and AKT/mTOR pathways, leading to reduced cell growth and suppression of stem cell markers[12][13][14].



[Click to download full resolution via product page](#)

Caption: Crenolanib suppresses ERK and AKT/mTOR pathways in colorectal cancer.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Crenolanib - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. precisionmedicineonline.com [precisionmedicineonline.com]
- 9. ARO-021: Phase III Randomized Study of Crenolanib versus Midostaurin Administered Following Induction Chemotherapy and Consolidation Therapy in Newly Diagnosed Subjects with FLT3 Mutated Acute Myeloid Leukemia | Joint Clinical Trials Office [jcto.weill.cornell.edu]
- 10. benchchem.com [benchchem.com]
- 11. Crenolanib is active against models of drug-resistant FLT3-ITD-positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Meta-analysis of all published studies on Crenulatin's efficacy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15587035#meta-analysis-of-all-published-studies-on-crenulatin-s-efficacy>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)